molecular formula C9H18ClNO2 B13481303 3-(Azepan-3-yl)propanoic acid hydrochloride

3-(Azepan-3-yl)propanoic acid hydrochloride

Cat. No.: B13481303
M. Wt: 207.70 g/mol
InChI Key: PVZMVIDSEPWZBO-UHFFFAOYSA-N
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Description

3-(Azepan-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with an azepane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-3-yl)propanoic acid hydrochloride typically involves the reaction of azepane with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The hydrochloride salt form is achieved by treating the synthesized compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The azepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

3-(Azepan-3-yl)propanoic acid hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The azepane ring can interact with various enzymes and receptors, leading to changes in their activity. The propanoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Azepan-1-yl)propanoic acid hydrochloride
  • 3-(Azepan-2-yl)propanoic acid hydrochloride

Uniqueness

3-(Azepan-3-yl)propanoic acid hydrochloride is unique due to the position of the azepane ring substitution, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

3-(azepan-3-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c11-9(12)5-4-8-3-1-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H

InChI Key

PVZMVIDSEPWZBO-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C1)CCC(=O)O.Cl

Origin of Product

United States

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